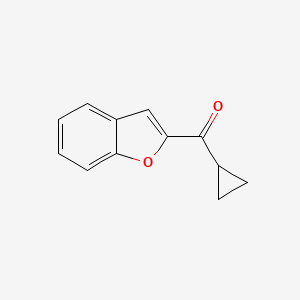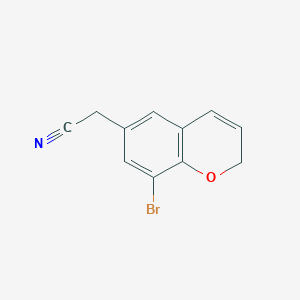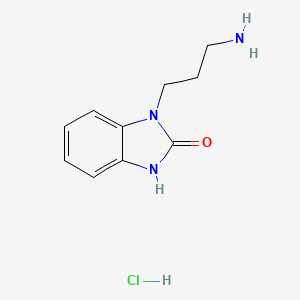![molecular formula C11H9BrN2 B1522658 5-Bromo-4'-méthyl-[2,3']bipyridinyl CAS No. 1187165-97-4](/img/structure/B1522658.png)
5-Bromo-4'-méthyl-[2,3']bipyridinyl
Vue d'ensemble
Description
5-Bromo-4'-methyl-[2,3']bipyridinyl is a brominated derivative of bipyridine, a class of organic compounds known for their diverse applications in chemistry, biology, and materials science. This compound features a bromine atom and a methyl group attached to the bipyridine structure, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination of 4'-methyl-2,3'-bipyridine: The compound can be synthesized by the bromination of 4'-methyl-2,3'-bipyridine using bromine (Br2) in an inert solvent like dichloromethane (DCM) at room temperature.
Cross-Coupling Reactions: Another method involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a brominated pyridine derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 5-Bromo-4'-methyl-[2,3']bipyridinyl typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles like sodium azide (NaN3) or potassium iodide (KI) replace the bromine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in aqueous or organic solvents.
Reduction: LiAlH4, H2 with a palladium catalyst, in solvents like ether or THF.
Substitution: NaN3, KI, in polar aprotic solvents like DMSO or acetonitrile.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or iodides.
Applications De Recherche Scientifique
5-Bromo-4'-methyl-[2,3']bipyridinyl has found applications in various scientific fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
Target of Action
Compounds similar to 5-bromo-4’-methyl-[2,3’]bipyridinyl, such as other bipyridinyl derivatives, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that bipyridinyl derivatives can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes .
Biochemical Pathways
Given the potential for this compound to participate in various chemical reactions, it’s plausible that it could affect multiple biochemical pathways, depending on its specific targets and mode of action .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound, as well as its distribution within the body, its metabolic transformation, and its eventual excretion .
Result of Action
Based on its potential to interact with various biological targets and participate in different chemical reactions, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Comparaison Avec Des Composés Similaires
4'-Methyl-2,3'-bipyridine: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2,3'-bipyridine: Similar structure but with the bromine atom at a different position, leading to variations in chemical behavior.
2,2'-Bipyridine: A simpler bipyridine derivative without substitutions, commonly used in coordination chemistry.
Uniqueness: 5-Bromo-4'-methyl-[2,3']bipyridinyl is unique due to the presence of both a bromine atom and a methyl group, which provides distinct chemical properties and reactivity compared to its similar counterparts. This combination allows for a broader range of applications and makes it a valuable compound in scientific research and industrial processes.
Propriétés
IUPAC Name |
3-(5-bromopyridin-2-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-5-13-7-10(8)11-3-2-9(12)6-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJELNLLGPHYCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


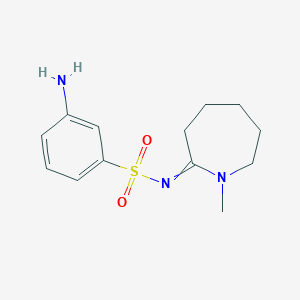
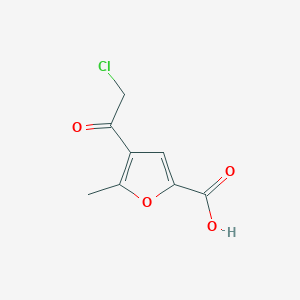

![[(5-Aminopentyl)oxy]cyclohexane](/img/structure/B1522578.png)
![[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B1522581.png)
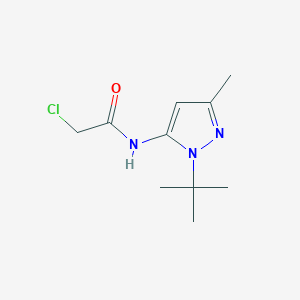
![Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B1522585.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1522586.png)

